2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1H-benzimidazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide
- 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-7-yl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-18-14-7-4-12(8-15(14)19-10)20-16(21)9-22-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
WZSJLAFHSJHFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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